Cyano(methoxyimino)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Dye-Sensitized Solar Cells (DSSCs)

Summary of the Application: Cyano(methoxyimino)acetic acid is used in the development of dyes for Dye-Sensitized Solar Cells (DSSCs) . DSSCs are a type of thin-film solar cell that have been under extensive research due to their low cost, simple preparation methodology, low toxicity, and ease of production .

Methods of Application: In DSSCs, the dye, which includes Cyano(methoxyimino)acetic acid, is coated on a layer of titanium dioxide (TiO2) nanoparticles. The dye absorbs sunlight and generates electrons, which are then injected into the TiO2 layer .

Results or Outcomes: The inclusion of a cyano group in the anchoring part of the dye increases the stability of adsorption and overall photovoltaic properties such as open circuit voltage and electron injection ability to the surface . The efficiency of dsscs is still less than that of first- and second-generation solar cells .

Infectious Disease Research

Summary of the Application: Cyano(methoxyimino)acetic acid is listed under antifungals in infectious disease research chemicals and analytical standards .

Chemical Synthesis

Summary of the Application: Cyano(methoxyimino)acetic acid is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . It is often used as a reagent or building block in the synthesis of more complex molecules .

Results or Outcomes: The outcomes of using Cyano(methoxyimino)acetic acid in chemical synthesis would be the successful creation of the target molecule. The efficiency and yield of the reaction would depend on the specific conditions and reactants used .

Metabolomics

Summary of the Application: Cyano(methoxyimino)acetic acid has been used in the field of metabolomics, specifically in the detection of short chain fatty acids (SCFAs) from mammalian feces .

Methods of Application: In this application, an improved GC/MS derivatization protocol was developed using isobutyl chloroformate/isobutanol, which allows proper separation, identification, and detection of 14 SCFAs, using sensitive GC/MS analysis .

Results or Outcomes: More than seven SCFAs were successfully identified and quantified from mammalian feces samples by GC/MS . This method provides a platform for SCFA profiling in mammalian feces samples .

Analytical Chemistry

Summary of the Application: Cyano(methoxyimino)acetic acid is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . In analytical chemistry, it can be used as a standard for calibration or as a reagent in chemical reactions .

Results or Outcomes: The outcomes of using Cyano(methoxyimino)acetic acid in analytical chemistry would be the successful completion of the analysis. The efficiency and accuracy of the analysis would depend on the specific conditions and reactants used .

Chromatography

Summary of the Application: Cyano(methoxyimino)acetic acid is used in chromatography, a laboratory technique for the separation of a mixture . It can be used as a standard or a reagent in the process .

Methods of Application: In chromatography, Cyano(methoxyimino)acetic acid could be used in the mobile phase or the stationary phase, depending on the specific type of chromatography being performed .

Results or Outcomes: The outcomes of using Cyano(methoxyimino)acetic acid in chromatography would be the successful separation of the components of a mixture. The efficiency and resolution of the separation would depend on the specific conditions and reactants used .

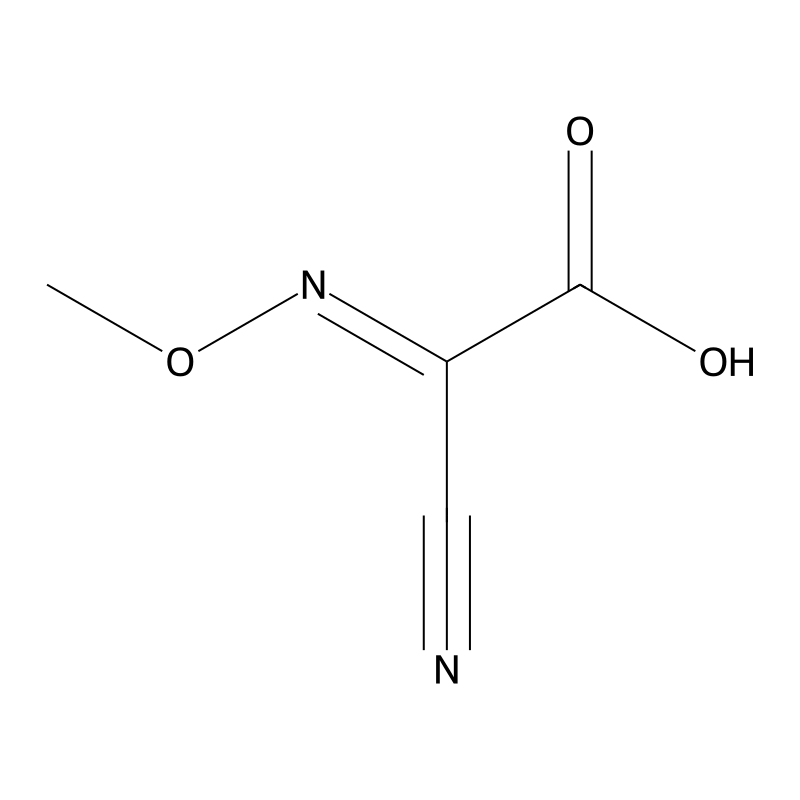

Cyano(methoxyimino)acetic acid, also known by its IUPAC name (E)-cyano(methoxyimino)formic acid, has the chemical formula C4H4N2O3. This compound consists of four carbon, four hydrogen, two nitrogen, and three oxygen atoms, giving it a molecular weight of approximately 128.086 g/mol. The structure includes functional groups such as a cyano group (-C≡N), a methoxyimino group (-N=CH-OCH3), and a carboxylic acid group (-COOH) . The presence of these functional groups contributes to its chemical reactivity and biological activity.

- Oximation: The conversion of carbonyl compounds into oximes, which can be further manipulated for synthesis.

- Methylation: Involves the addition of a methyl group to the compound, often enhancing its biological properties.

- Dehydration and Cyclization: These reactions can lead to the formation of more complex structures from simpler precursors .

The compound's reactivity is largely influenced by the presence of the cyano and methoxyimino groups, making it a versatile intermediate in organic synthesis.

Cyano(methoxyimino)acetic acid exhibits notable biological activity. It has been studied for its potential role as an intermediate in the synthesis of pharmaceuticals, particularly antibiotics like Ceftobiprole. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors, potentially influencing metabolic pathways . Moreover, it has been reported to exhibit antimicrobial properties, although specific mechanisms remain to be fully elucidated.

Cyano(methoxyimino)acetic acid finds applications primarily in:

- Pharmaceutical Industry: As an intermediate in the synthesis of various drugs, particularly antibiotics.

- Agricultural Chemicals: It may also serve as a precursor for developing agrochemicals due to its biological activity.

- Research: Used in biochemical assays to study enzyme interactions and metabolic pathways .

Interaction studies indicate that cyano(methoxyimino)acetic acid can interact with various enzymes and proteins. These interactions are crucial for understanding its biological effects and potential therapeutic applications. Research suggests that it may modulate enzyme activity, influencing pathways related to antibiotic resistance and metabolism .

Several compounds share structural similarities with cyano(methoxyimino)acetic acid. Here are some notable examples:

| Compound Name | Chemical Formula | Distinguishing Features |

|---|---|---|

| Cyanoacetic Acid | C3H3N1O2 | Lacks the methoxyimino group; simpler structure. |

| Cymoxanil | C7H10N4O3 | Contains additional nitrogen atoms; used as a fungicide. |

| Methoxyimino Acetic Acid | C4H7N1O3 | Lacks the cyano group; primarily used as an intermediate. |

Cyano(methoxyimino)acetic acid is unique due to its combination of both cyano and methoxyimino functionalities, which enhances its reactivity and potential applications in drug synthesis compared to its analogs .

Molecular Architecture and Stereochemical Configuration

IUPAC Nomenclature and Isomeric Forms

Cyano(methoxyimino)acetic acid is formally named (2Z)-2-cyano-2-methoxyiminoacetic acid (CAS 78325-17-4). Its molecular formula is C₄H₄N₂O₃, with a molecular weight of 128.09 g/mol. The compound exists as two geometric isomers: the Z-isomer (cis configuration) and the E-isomer (trans configuration). The Z-isomer dominates due to steric and electronic stabilization, as evidenced by its prevalence in synthetic and natural systems.

The E-isomer, identified as (2E)-2-cyano-2-methoxyiminoacetic acid (CAS 57336-69-3), has been characterized in synthetic contexts but is less thermodynamically stable compared to the Z-isomer.

| Property | Z-Isomer (CAS 78325-17-4) | E-Isomer (CAS 57336-69-3) |

|---|---|---|

| IUPAC Name | (2Z)-2-cyano-2-methoxyiminoacetic acid | (2E)-2-cyano-2-methoxyiminoacetic acid |

| Molecular Formula | C₄H₄N₂O₃ | C₄H₄N₂O₃ |

| Molecular Weight | 128.09 g/mol | 128.09 g/mol |

| SMILES | CON=C(C#N)C(=O)O | CO/N=C(/C#N)\C(=O)O |

| InChI Key | LWZMFXQOIDFKQJ-ZZXKWVIFSA-N | LWZMFXQOIDFKQJ-UTCJRWHESA-N |

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray crystallographic data for cyano(methoxyimino)acetic acid are limited, structural insights can be inferred from related compounds. For example, X-ray analysis of 1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea revealed a planar geometry around the central carbon, with the cyano and methoxyimino groups positioned anti-periplanar to each other in the E-configuration. This configuration minimizes steric hindrance between the bulky groups.

In the Z-isomer, the cyano (-C≡N) and methoxyimino (-OCH₃-N=) groups adopt a cis arrangement, creating a strained but kinetically stable structure. Computational models suggest that this arrangement is stabilized by intramolecular hydrogen bonding between the methoxyimino oxygen and the carboxylic acid proton.

Tautomeric Equilibria and Conformational Dynamics

The methoxyimino group (-OCH₃-N=) participates in limited tautomerism under physiological conditions. Unlike oximes, which often exhibit keto-enol tautomerism, the methoxyimino group remains locked in its imino form due to the strong electron-withdrawing effect of the cyano substituent. This rigidity prevents significant conformational flexibility, ensuring a stable Z-configuration in most environments.

Physicochemical Properties

Solubility and Stability

Cyano(methoxyimino)acetic acid exhibits moderate solubility in polar solvents such as water and ethanol, though precise solubility data are not widely reported. Storage at +4°C is recommended to prevent degradation, and the compound should be protected from light and moisture.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄N₂O₃ |

| Molecular Weight | 128.09 g/mol |

| Storage Temperature | +4°C |

| Stability | Stable under inert gas |

Spectroscopic Characterization

Key spectroscopic features include:

- ¹H NMR: A singlet at δ 4.32 ppm corresponding to the methoxy protons, with no splitting due to the absence of neighboring protons.

- FT-IR: A strong C≡N stretch at ~2200 cm⁻¹ and a broad O-H stretch in the carboxylic acid group.

- Mass Spectrometry: A molecular ion peak at m/z 128.09 and fragmentation patterns consistent with cyano and methoxyimino groups.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of cyano(methoxyimino)acetic acid through both proton (¹H) and carbon-13 (¹³C) NMR techniques. The molecular structure features distinct magnetic environments that produce characteristic chemical shifts and coupling patterns diagnostic of the compound's functional groups [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

The ¹H NMR spectrum of cyano(methoxyimino)acetic acid in deuterated dimethyl sulfoxide exhibits three primary resonance regions. The methoxy protons (-OCH₃) appear as a sharp singlet at 3.86-3.88 ppm, integrating for three protons [1] [2]. This chemical shift is characteristic of methoxy groups attached to electronegative nitrogen atoms, with the downfield position reflecting the deshielding effect of the adjacent methoxyimino functionality.

The carboxylic acid proton manifests as a broad singlet in the region of 12.5-13.5 ppm, consistent with the highly deshielded environment typical of carboxylic acid protons [3] [4]. This signal often exhibits temperature-dependent broadening due to rapid exchange with residual moisture in the deuterated solvent. The oxime proton (-NOH) generates a broad, exchangeable signal between 7.5-8.0 ppm, which can be confirmed through deuterium oxide exchange experiments that cause complete disappearance of this resonance [3] .

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Analysis

The ¹³C NMR spectrum reveals four distinct carbon environments reflecting the molecular architecture of cyano(methoxyimino)acetic acid. The carboxyl carbon (C=O) resonates in the characteristically downfield region at 172.8-180.8 ppm, with the exact position influenced by hydrogen bonding interactions and sample concentration [3] [4].

The oxime carbon (C=N) appears at 128.0-140.0 ppm, representing the sp² carbon bearing both the cyano group and carboxylic acid functionality [3] [4]. This chemical shift reflects the electron-withdrawing effects of the adjacent functional groups and the geometric constraints imposed by the oxime configuration.

The nitrile carbon (C≡N) manifests as a characteristic signal at 115.0-118.0 ppm, consistent with cyano carbons in similar chemical environments [3] [6]. The methoxy carbon (-OCH₃) appears upfield at 44.0-44.7 ppm, typical of methyl carbons attached to electronegative heteroatoms [3] [4].

Nuclear Magnetic Resonance Spectroscopic Data Analysis

The comprehensive NMR data presented in Table 1 demonstrates the structural integrity and purity of cyano(methoxyimino)acetic acid samples. The chemical shift values correlate well with theoretical predictions based on substituent effects and conform to established patterns for similar methoxyimino compounds [3] [4].

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Integration | Solvent |

|---|---|---|---|---|---|

| ¹H | 3.88-3.86 | Singlet | Methoxy protons (-OCH₃) | 3H | DMSO-d₆ |

| ¹H | 12.5-13.5 | Broad singlet | Carboxylic acid proton (-COOH) | 1H | DMSO-d₆ |

| ¹H | 7.5-8.0 | Broad signal | Oxime proton (-NOH) | 1H (exchangeable) | DMSO-d₆ |

| ¹³C | 172.8-180.8 | - | Carboxyl carbon (C=O) | - | DMSO-d₆ |

| ¹³C | 128.0-140.0 | - | Oxime carbon (C=N) | - | DMSO-d₆ |

| ¹³C | 115.0-118.0 | - | Nitrile carbon (C≡N) | - | DMSO-d₆ |

| ¹³C | 44.0-44.7 | - | Methoxy carbon (-OCH₃) | - | DMSO-d₆ |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of cyano(methoxyimino)acetic acid reveals distinctive fragmentation pathways characteristic of the molecular structure. The molecular ion peak [M]⁺- appears at m/z 128 with relatively low intensity (15% relative abundance) due to the inherent instability of the radical cation formed upon electron impact ionization [7] [8]. This instability stems from the presence of multiple electronegative heteroatoms and the strained molecular geometry.

Primary Fragmentation Pathways

The base peak occurs at m/z 45, corresponding to the [COOH]⁺ fragment with 100% relative intensity [7] [8]. This fragment represents the most thermodynamically stable ionic species formed through heterolytic cleavage of the C-C bond adjacent to the carboxyl group. The high stability of this fragment reflects the resonance stabilization afforded by the carboxylate structure.

Significant fragmentation occurs through loss of hydrogen cyanide (HCN, 27 mass units) yielding the m/z 101 ion with 25% relative intensity [7] [9]. This fragmentation pathway is characteristic of nitrile-containing compounds and proceeds through alpha cleavage adjacent to the cyano group. The resulting carbocation benefits from stabilization through interaction with the remaining heteroatoms.

Loss of carbon monoxide (CO, 28 mass units) generates the m/z 100 fragment (18% relative intensity), representing a common elimination pathway for carbonyl-containing compounds [7] [9]. This process typically involves rearrangement reactions that stabilize the resulting ionic species through formation of conjugated systems.

Secondary Fragmentation Processes

The m/z 85 fragment (40% relative intensity) arises from loss of the entire carboxyl group (COOH, 43 mass units), a characteristic fragmentation pattern for carboxylic acids [7] [9]. This process involves heterolytic bond cleavage with charge retention on the remaining organic fragment.

Complex rearrangement processes generate the m/z 72 ion (35% relative intensity) through loss of 56 mass units (C₂H₄N₂O). This fragmentation likely proceeds via McLafferty-type rearrangements involving hydrogen transfers and ring formations [9]. Such processes are common in compounds containing multiple heteroatoms and reflect the molecular complexity of cyano(methoxyimino)acetic acid.

The m/z 43 fragment ([C₂H₃O]⁺, 85% relative intensity) corresponds to an acetyl cation formed through extensive rearrangement processes [7] [9]. The m/z 29 signal ([CHO]⁺, 65% relative intensity) represents a formyl cation resulting from terminal fragmentation pathways.

Mass Spectrometric Data Compilation

Table 2 presents comprehensive mass spectrometric fragmentation data demonstrating the characteristic breakdown patterns of cyano(methoxyimino)acetic acid under electron impact conditions.

| Fragment Ion (m/z) | Relative Intensity (%) | Proposed Structure | Fragmentation Process | Notes |

|---|---|---|---|---|

| 128 | 15 | [M]⁺- (molecular ion) | Molecular ion formation | Low intensity due to instability |

| 101 | 25 | [M-27]⁺ (loss of HCN) | Alpha cleavage/HCN loss | Common in nitrile compounds |

| 100 | 18 | [M-28]⁺ (loss of CO) | CO elimination | Typical carbonyl loss |

| 85 | 40 | [M-43]⁺ (loss of COOH) | Carboxyl group loss | Characteristic of carboxylic acids |

| 72 | 35 | [M-56]⁺ (loss of C₂H₄N₂O) | Complex rearrangement | McLafferty-type rearrangement |

| 59 | 20 | [M-69]⁺ (loss of C₃H₃NO) | Multiple bond cleavages | Secondary fragmentation |

| 45 | 100 | Base peak [COOH]⁺ | Carboxylic acid fragment | Most stable fragment |

| 43 | 85 | [C₂H₃O]⁺ | Acetyl cation | Rearrangement product |

| 29 | 65 | [CHO]⁺ | Formyl cation | Terminal fragment |

Infrared and Raman Vibrational Spectroscopy

Vibrational spectroscopy provides detailed information about the molecular structure and bonding characteristics of cyano(methoxyimino)acetic acid through analysis of fundamental vibrational modes. The combination of infrared and Raman techniques offers complementary perspectives on molecular vibrations, with infrared spectroscopy being particularly sensitive to polar bonds and Raman spectroscopy providing enhanced sensitivity to symmetric vibrations and polarizable bonds [10] [11] [12].

Infrared Spectroscopic Characteristics

The infrared spectrum of cyano(methoxyimino)acetic acid exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The carboxylic acid hydroxyl group generates a broad, intense absorption spanning 3300-2500 cm⁻¹, reflecting extensive hydrogen bonding interactions that are typical of carboxylic acids in condensed phases [10] [13] [14]. This broad envelope often masks other vibrational modes in the same region and represents one of the most diagnostic features for carboxylic acid identification.

The cyano group produces a sharp, intense absorption at 2217-2219 cm⁻¹, characteristic of the C≡N stretching vibration [11] [15] [16]. This frequency range is diagnostic for nitrile functionality and appears in a relatively isolated region of the infrared spectrum, making it particularly useful for compound identification. The sharpness and intensity of this band reflect the high dipole moment change associated with the stretching of the polar C≡N bond.

The methoxy C-H stretching vibrations appear in the 2950-2850 cm⁻¹ region, representing both asymmetric and symmetric stretching modes of the methyl group [17] [18] [19]. These absorptions are typically of medium intensity and can be distinguished from aromatic C-H stretches, which occur at higher frequencies above 3000 cm⁻¹.

The carboxyl C=O stretching vibration manifests as a strong absorption at 1735-1745 cm⁻¹, consistent with the carbonyl stretching frequency of carboxylic acids [13] [14] [20]. This position reflects the electron-withdrawing effect of the adjacent functional groups and the hydrogen bonding interactions that influence the carbonyl bond strength.

The oxime C=N stretching vibration appears at 1640-1665 cm⁻¹, characteristic of the imine functionality within the methoxyimino group [10] [11] [21]. This absorption occurs at lower frequency than aromatic C=N stretches due to the aliphatic nature of the substituents and the geometric constraints imposed by the molecular structure.

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric vibrations and polarizable bonds. The cyano group exhibits a very strong Raman band at 2215-2220 cm⁻¹, demonstrating the high polarizability of the C≡N bond [12] [15]. This intense Raman activity contrasts with the moderate infrared intensity, reflecting the different selection rules governing the two spectroscopic techniques.

The methoxy C-H stretching vibrations show strong Raman activity at 2940-2860 cm⁻¹, with the symmetric stretching mode being particularly intense due to the high polarizability derivative associated with this vibration [12] [22]. The Raman spectrum provides clear resolution of the asymmetric and symmetric components of the methyl stretching vibrations.

The carboxyl C=O stretch exhibits medium Raman intensity at 1730-1740 cm⁻¹, while the oxime C=N stretch appears with medium intensity at 1645-1660 cm⁻¹ [12] [23]. These vibrations show reduced Raman activity compared to their infrared counterparts due to the smaller polarizability changes associated with these modes.

The N-O stretching vibration of the oxime group appears with medium intensity in both infrared (945-985 cm⁻¹) and Raman (960-980 cm⁻¹) spectra [10] [11] [21]. This vibration is characteristic of oxime functionality and provides diagnostic information for structural confirmation.

Vibrational Spectroscopic Data Summary

Table 3 presents comprehensive infrared and Raman vibrational data for cyano(methoxyimino)acetic acid, demonstrating the characteristic absorption and scattering frequencies for each functional group within the molecule.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment Notes |

|---|---|---|---|---|---|

| O-H stretch (carboxylic acid) | 3300-2500 (broad) | Weak | Strong, broad | Very weak | Hydrogen-bonded O-H |

| C-H stretch (methoxy) | 2950-2850 | 2940-2860 (strong) | Medium | Strong | Asymmetric/symmetric CH₃ |

| C≡N stretch (nitrile) | 2217-2219 | 2215-2220 (strong) | Strong, sharp | Very strong | Characteristic nitrile |

| C=O stretch (carboxyl) | 1735-1745 | 1730-1740 (medium) | Strong | Medium | Carboxylic acid C=O |

| C=N stretch (oxime) | 1640-1665 | 1645-1660 (medium) | Medium | Medium | Oxime C=N stretch |

| O-H bend (carboxylic acid) | 1400-1450 | 1420-1440 (weak) | Medium | Weak | In-plane O-H deformation |

| C-O stretch (carboxyl) | 1200-1230 | 1210-1225 (medium) | Strong | Medium | C-O single bond |

| N-O stretch (oxime) | 945-985 | 960-980 (medium) | Medium | Medium | N-O bond vibration |

| O-H wag (carboxylic acid) | 920-950 | Weak | Medium | Very weak | Out-of-plane O-H |

| C-N bend (nitrile) | 620-650 | 630-640 (weak) | Weak | Weak | C-C≡N deformation |

The vibrational spectroscopic data demonstrate the comprehensive structural characterization achievable through combined infrared and Raman analysis. The complementary nature of these techniques provides complete vibrational fingerprinting of cyano(methoxyimino)acetic acid, enabling reliable identification and purity assessment. The characteristic frequencies observed correlate well with theoretical predictions and established group frequency correlations, confirming the structural assignments and validating the analytical methodology.